テトラクロロ金(III)酸カリウム

説明

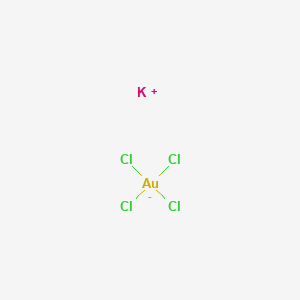

Potassium tetrachloroaurate(III) is a chemical compound with the formula KAuCl₄. It is a yellow to light orange crystalline powder that is soluble in water. This compound is primarily used in the field of chemistry for various applications, including the preparation of gold complexes and gold plating.

科学的研究の応用

Potassium tetrachloroaurate(III) has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various gold complexes, which are studied for their catalytic and electronic properties.

Biology: Gold nanoparticles prepared from potassium tetrachloroaurate(III) are used in biological imaging and diagnostics due to their unique optical properties.

Medicine: Gold compounds derived from potassium tetrachloroaurate(III) are investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: It is used in the gold plating process to deposit thin layers of gold on various substrates, providing corrosion resistance and enhancing electrical conductivity.

作用機序

Target of Action

Potassium tetrachloroaurate(III) is primarily used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes are the primary targets of the compound and play a significant role in various applications such as luminescence studies, photosensitizers, and photocatalysts .

Mode of Action

The compound interacts with its targets, the gold (III) dithiolate complexes, through a process of synthesis . The resulting changes include the formation of new gold (III) dithiolate complexes that can be used in various applications .

Biochemical Pathways

It is known that the compound plays a key role in the synthesis of gold (iii) dithiolate complexes . These complexes can affect various downstream effects, particularly in applications related to luminescence studies, photosensitizers, and photocatalysts .

Pharmacokinetics

Its solubility in water and alcohol suggests that it could have good bioavailability

Result of Action

The primary result of the action of potassium tetrachloroaurate(III) is the synthesis of gold (III) dithiolate complexes . These complexes have applications in luminescence studies, acting as photosensitizers, and serving as photocatalysts .

Action Environment

The action of potassium tetrachloroaurate(III) can be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound’s action can be monitored in real-time using ion-selective electrodes, which can provide valuable information about its behavior in different environments .

生化学分析

Biochemical Properties

It is known to be used in the preparation of gold (III) dithiolate complexes

Cellular Effects

It is known that it is used in the preparation of gold (III) dithiolate complexes

Molecular Mechanism

It is known to be involved in the preparation of gold (III) dithiolate complexes

準備方法

Potassium tetrachloroaurate(III) can be synthesized through the reaction of gold with chlorine in the presence of potassium chloride. The reaction typically involves dissolving gold in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroauric acid, which is then reacted with potassium chloride to yield potassium tetrachloroaurate(III). The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the complete dissolution of gold and formation of the desired product.

化学反応の分析

Potassium tetrachloroaurate(III) undergoes various chemical reactions, including:

Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine. The reduction reaction typically occurs in an aqueous solution and results in the formation of gold nanoparticles.

Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as thiolates or phosphines. These reactions are often carried out in organic solvents and result in the formation of gold complexes with different properties.

Oxidation: Although less common, potassium tetrachloroaurate(III) can be oxidized to higher oxidation states of gold under specific conditions.

類似化合物との比較

Potassium tetrachloroaurate(III) can be compared with other gold compounds such as:

Gold(III) chloride (AuCl₃): Similar to potassium tetrachloroaurate(III), gold(III) chloride is used in the synthesis of gold complexes and gold plating. it is less stable and more reactive.

Sodium tetrachloroaurate(III) (NaAuCl₄): This compound is similar in structure and reactivity to potassium tetrachloroaurate(III) but uses sodium as the counterion instead of potassium. It is also used in gold plating and the synthesis of gold complexes.

Potassium tetrachloroaurate(III) is unique due to its stability and ease of handling, making it a preferred choice for various applications in research and industry.

特性

IUPAC Name |

potassium;gold(3+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMONCQYBAMKVQQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929560 | |

| Record name | Gold(3+) potassium chloride (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-61-6 | |

| Record name | Potassium tetrachloroaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold(3+) potassium chloride (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM TETRACHLOROAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL325FU75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)